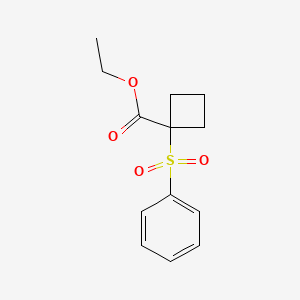
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound is characterized by the presence of a benzenesulfonyl group attached to the cyclobutane ring, which is further esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenesulfinyl derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating various chemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutane-1-carboxylic acid
- Benzenesulfonyl chloride
Comparison
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The esterification with an ethyl group further enhances its solubility and usability in various chemical reactions.
Eigenschaften
CAS-Nummer |
86537-54-4 |
|---|---|
Molekularformel |
C13H16O4S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4S/c1-2-17-12(14)13(9-6-10-13)18(15,16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
GQJVDPAKMNWBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

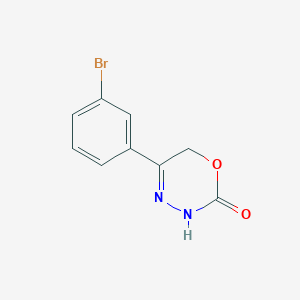


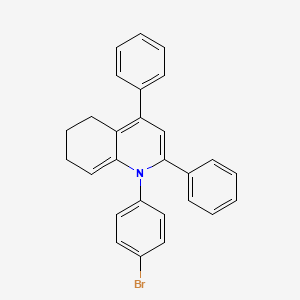
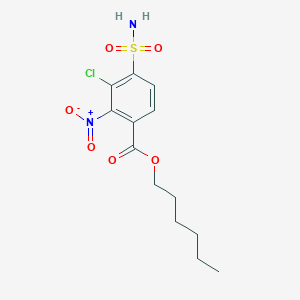
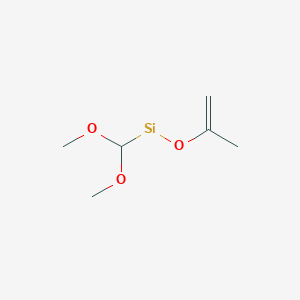
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

